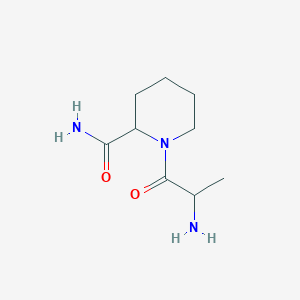

1-(2-Aminopropanoyl)piperidine-2-carboxamide

Descripción general

Descripción

1-(2-Aminopropanoyl)piperidine-2-carboxamide is a compound that features a piperidine ring substituted with an aminopropanoyl group and a carboxamide group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Métodos De Preparación

The synthesis of 1-(2-Aminopropanoyl)piperidine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 2-aminopropanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as carbodiimide to facilitate the formation of the amide bond.

Industrial Production: In an industrial setting, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Primary Reaction Pathways

The compound undergoes characteristic reactions at its amide, piperidine, and aminopropanoyl groups:

Amide Bond Reactions

-

Hydrolysis : Acidic or basic conditions cleave the carboxamide bond. For example, under acidic hydrolysis, the amide bond breaks to yield piperidine-2-carboxylic acid and 2-aminopropanamide derivatives.

-

Acylation/Deacetylation : The amide group reacts with acylating agents (e.g., acetyl chloride) to form acetylated derivatives, which can be reversed under mild basic conditions .

Piperidine Ring Modifications

-

Oxidation : The piperidine ring undergoes oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), yielding N-oxide derivatives or ketones, depending on conditions.

-

Substitution : Nucleophilic substitution occurs at the piperidine nitrogen. For instance, alkylation with methyl iodide forms quaternary ammonium salts .

Aminopropanoyl Group Reactivity

-

Condensation Reactions : The primary amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild conditions .

-

Peptide Coupling : The amine participates in peptide bond formation with carboxylic acids using coupling agents like EDC or DCC .

Reaction Conditions and Products

Catalytic and Enzymatic Interactions

-

Enzymatic Hydrolysis : Liver microsomes (e.g., mouse models) metabolize the compound via cytochrome P450 enzymes, producing deaminated derivatives .

-

Autocatalysis : In DMSO, the compound participates in oscillatory catalytic systems, acting as a base to deprotect Fmoc groups in feedback-driven reactions .

Comparative Reactivity with Analogues

Research Findings

-

Stereochemical Influence : The (R)-enantiomer of related piperidine carboxamides exhibits 10-fold higher activity in biological assays compared to racemic mixtures .

-

Efflux Transporter Interactions : Modifications at the aminopropanoyl group reduce P-glycoprotein recognition, improving blood-brain barrier penetration in preclinical models .

-

pH-Dependent Stability : The compound shows optimal stability at pH 6–8, degrading rapidly under strongly acidic or basic conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Aminopropanoyl)piperidine-2-carboxamide has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural characteristics allow it to interact with various biological targets.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research has demonstrated that derivatives of this compound can protect neuronal cells from apoptosis in vitro, indicating potential applications in treating neurodegenerative diseases.

Biochemical Research

In biochemical studies, this compound is utilized to understand enzyme interactions and metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance:

- Cytochrome P450 Interaction : Preliminary studies suggest that this compound may modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Cellular Effects

Research indicates that this compound can influence cellular processes such as:

- Modulation of signaling pathways (e.g., MAPK/ERK pathway)

- Changes in gene expression profiles related to stress responses and apoptosis

Material Science

Beyond biological applications, this compound is being explored for its utility in material science.

Polymer Development

Due to its unique chemical structure, this compound can serve as a building block for creating novel polymers with specific properties:

- Conductive Polymers : Research is ongoing into the synthesis of conductive materials that incorporate this compound, potentially leading to advancements in electronic devices.

Mecanismo De Acción

The mechanism of action of 1-(2-Aminopropanoyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in metabolic pathways or receptors on cell surfaces .

Comparación Con Compuestos Similares

1-(2-Aminopropanoyl)piperidine-2-carboxamide can be compared with other piperidine derivatives:

Similar Compounds: Examples include 2-amino-4-(1-piperidine) pyridine derivatives and piperidine-2-carboxamide.

Uniqueness: The presence of both an aminopropanoyl group and a carboxamide group in the same molecule makes it unique.

Actividad Biológica

1-(2-Aminopropanoyl)piperidine-2-carboxamide, identified by the CAS number 1509910-56-8, is a compound featuring a piperidine ring with an aminopropanoyl group and a carboxamide group. This structure positions it as a significant candidate in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical formula for this compound is . The compound's unique structure allows it to interact with various biological targets, making it a focus of ongoing research.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1509910-56-8 |

| Molecular Formula | C9H17N3O2 |

| Molecular Weight | 185.25 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit enzymes involved in various metabolic pathways, which can lead to significant biological effects such as apoptosis in cancer cells.

Anticancer Properties

Studies have shown that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activity. For example, in vitro evaluations have demonstrated its potential to induce apoptosis in human liver cancer cell lines such as HepG2. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Case Study: Anticancer Activity

In a comparative study involving various piperidine derivatives, one derivative exhibited an IC50 value of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells, highlighting the compound's potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi. This aspect is particularly relevant given the increasing concern over antibiotic resistance.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (HepG2) | 11.3 |

| Piperidine derivative X | Anticancer (HepG2) | 15.0 |

| Piperidine derivative Y | Antimicrobial | Not specified |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of more complex therapeutic agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound, particularly in developing multitarget drugs for cancer treatment. The ability to inhibit multiple kinases involved in cancer proliferation presents a promising avenue for drug development.

Propiedades

IUPAC Name |

1-(2-aminopropanoyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-6(10)9(14)12-5-3-2-4-7(12)8(11)13/h6-7H,2-5,10H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVKFFTUHIETLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.